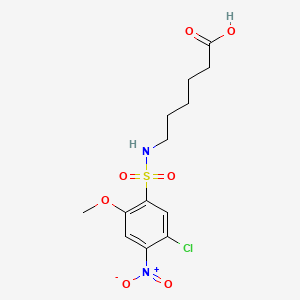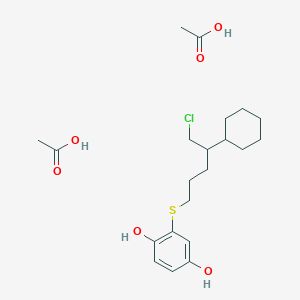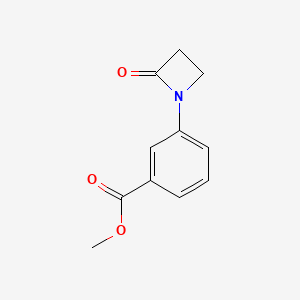
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one is an organic compound that features a brominated aromatic ring with hydroxyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one can be synthesized through the bromination of 2-hydroxyacetophenone derivatives. One method involves the reaction of bromine with 3,5-dibromo-2-hydroxyacetophenone in refluxing acetic acid for 2.5 hours, yielding the desired product . Another approach includes the reaction of bromine with 2-hydroxyacetophenone in chloroform in an ice bath for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s brominated aromatic ring and hydroxyl groups allow it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Shares a similar structure but with fewer bromine atoms.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Another brominated aromatic compound with different substituents.
Uniqueness
1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one is unique due to its specific combination of bromine, hydroxyl, and methoxy groups on the aromatic ring
Properties
CAS No. |
88217-21-4 |
|---|---|
Molecular Formula |
C9H8Br2O4 |
Molecular Weight |
339.96 g/mol |
IUPAC Name |
1-(3,5-dibromo-2,6-dihydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O4/c1-3(12)4-7(13)5(10)9(15-2)6(11)8(4)14/h13-14H,1-2H3 |
InChI Key |
VIOQJTBEPYOHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)Br)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


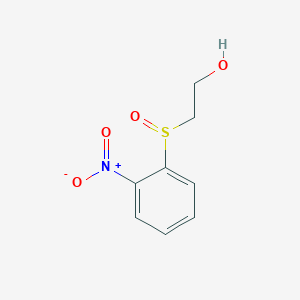

![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

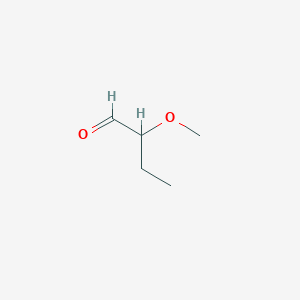
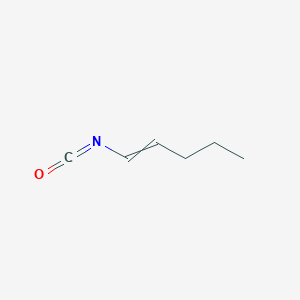

![N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B14401679.png)

![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
